
N'-(4-Methylphenyl)acetohydrazide
Overview
Description
N'-(4-Methylphenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
N'-(4-Methylphenyl)acetohydrazide is often synthesized through condensation reactions involving acetohydrazide and appropriate aldehydes or ketones. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities. For instance, it can be reacted with different electrophiles to form hydrazone derivatives, which have been shown to possess significant pharmacological properties.
Table 1: Synthesis Pathways for this compound Derivatives
Reaction Type | Reactants | Products | Notes |
---|---|---|---|
Condensation | Acetohydrazide + Aldehyde | Hydrazone derivative | Enhances biological activity |
Oxidation | This compound | N-Oxide metabolites | Potential for metabolic studies |
Complexation | Transition metals + Hydrazides | Metal complexes | Investigated for catalytic properties |
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives. For example, derivatives of acetohydrazides have shown promising results in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, outperforming standard chemotherapeutic agents .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively.
- Research Findings : Studies have shown that it exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
Pharmacological Applications
The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities. Its derivatives are being explored for:
- Anti-inflammatory Effects : Some studies suggest that certain modifications to the hydrazide structure may enhance anti-inflammatory properties.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Future Directions in Research
The ongoing research into this compound focuses on:
- Development of Novel Derivatives : Exploring new synthetic routes to develop derivatives with improved efficacy and reduced side effects.
- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.
- Clinical Trials : Initiating clinical trials to evaluate the safety and effectiveness of promising candidates derived from this compound in humans.
Chemical Reactions Analysis
Condensation Reactions
N'-(4-Methylphenyl)acetohydrazide undergoes condensation reactions with carbonyl compounds (e.g., benzaldehydes) to form Schiff bases. This reaction is typically performed in ethanol under reflux conditions. Key steps include:
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Reaction with benzaldehyde derivatives : Stirring the compound with aldehyde derivatives in ethanol at room temperature yields substituted benzylidene derivatives. The reaction mixture is concentrated, and the product is precipitated as a solid .
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Spectroscopic characterization : The resulting compounds exhibit distinct NMR and IR signatures. For example, the hydrazone derivative (E)-N'-(4-Methoxybenzylidene)-2-p-tolylacetohydrazide shows a singlet at δ 11.33 ppm (NH proton) and IR bands at 1722 cm⁻¹ (C=O) and 1669 cm⁻¹ (cyclic amide) .
Table 1: Condensation Reaction Conditions and Products
Oxidation Reactions
The compound undergoes oxidation to form N-oxides , particularly via m-chloroperbenzoic acid (m-CPBA) in acetone. This reaction requires precise control:
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Mechanism : Dropwise addition of m-CPBA in cold conditions (0–5°C) followed by stirring in the dark for 30 days. The N-oxide is unstable in methanolic solutions but can be confirmed via LC-MS .
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Biological relevance : Oxidation products are metabolites in enzymatic studies, indicating potential bioactivity pathways .
Table 2: Oxidation Reaction Details
Oxidizing Agent | Conditions | Product | Analysis Method |
---|---|---|---|
m-CPBA | Acetone, 0–5°C, dark | N'-oxide | LC-MS (m/z 304 for [M-1]) |
Hydrolysis
Hydrolysis of this compound derivatives (e.g., hydrazones) yields hydrazides and aldehydes . For example, enzymatic hydrolysis in microsomal systems produces:
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Hydrazide : The parent compound.
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Aldehydes : Corresponding aromatic aldehydes (e.g., 4-fluorobenzaldehyde) .
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Conditions : Requires microsomal enzymes and cofactors (e.g., NADPH) .
Table 3: Hydrolysis Products and Conditions
Starting Material | Reaction Conditions | Products |
---|---|---|
Hydrazones | Microsomes, NADPH | Hydrazide + aldehyde |
Substitution and Cyclocondensation
The compound participates in substitution reactions and cyclocondensations :
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Reaction with acetyl acetone : Fusion at 160°C yields cyclic amide derivatives. IR spectra confirm C=O stretches at 1722 cm⁻¹ and 1669 cm⁻¹ .
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Reaction with phenyl isocyanate : Forms N-phenyl amino carbonyl derivatives, characterized by NH proton singlets in NMR .
Table 4: Cyclocondensation and Substitution Data
Analytical Characterization
Spectroscopic methods are critical for verifying reaction outcomes:
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¹H NMR : Proton environments are resolved, e.g., δ 2.25 ppm (CH₃) and δ 11.33 ppm (NH) in Schiff bases .
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IR : Key absorptions include NH stretches (~3323 cm⁻¹) and C=O stretches (~1722 cm⁻¹) .
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Mass Spectrometry : LC-MS confirms molecular ions (e.g., [M-1] at m/z 304 for N-oxides) .
Table 5: Spectroscopic Data for Reaction Products
Compound | IR Peaks (cm⁻¹) | ¹H NMR Data | Mass Data |
---|---|---|---|
Schiff base (4a) | 1722 (C=O), 1669 (C=O cyclic amide) | δ 11.33 (NH), δ 2.25 (CH₃) | [M+1] = 314 |
N-oxide | – | – | [M-1] = 304 |
Biological Relevance
Properties
CAS No. |
61700-79-6 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12) |
InChI Key |
CXXPSOUBODTKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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